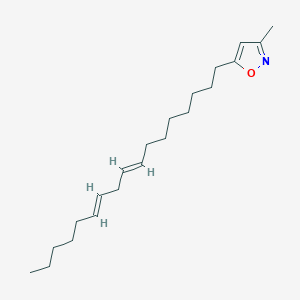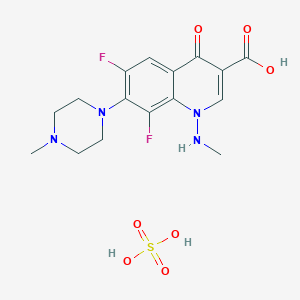
Benzenamine, N,N-dimethyl-3-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is a chemical compound with the molecular formula C12H18N2. It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety, with two methyl groups attached to the nitrogen atom of the aniline. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE typically involves the reaction of 3-bromoaniline with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to methylation using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aniline moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-DIMETHYL-2-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-4-(PYRROLIDIN-1-YL)ANILINE
- N,N-DIMETHYL-3-(PIPERIDIN-1-YL)ANILINE
Uniqueness
N,N-DIMETHYL-3-(PYRROLIDIN-1-YL)ANILINE is unique due to the specific positioning of the pyrrolidine ring on the aniline moiety, which influences its chemical reactivity and biological activity. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and may affect its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
677276-43-6 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
N,N-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-13(2)11-6-5-7-12(10-11)14-8-3-4-9-14/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
UDAOTEFGZUWABX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


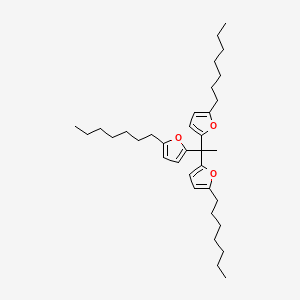
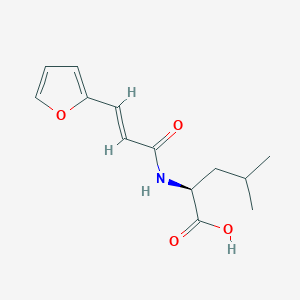
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
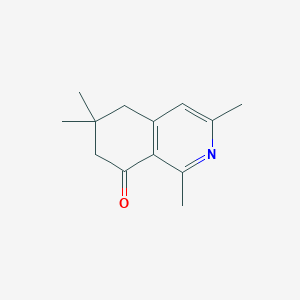
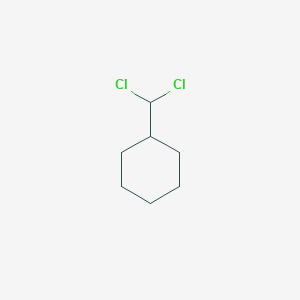
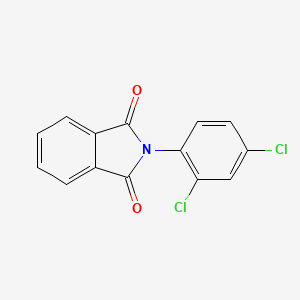
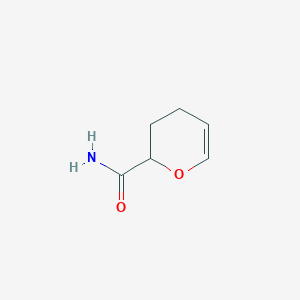
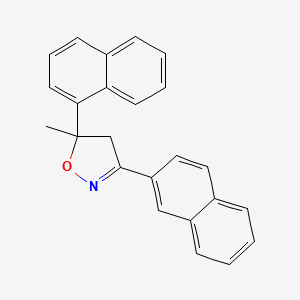
![2-(2-(Carboxymethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B15211033.png)

